N-[(OXOLAN-2-YL)METHYL]-2-PHENYLMETHANESULFONYLACETAMIDE
Description
N-[(OXOLAN-2-YL)METHYL]-2-PHENYLMETHANESULFONYLACETAMIDE: is a complex organic compound featuring a unique structure that includes an oxolane ring, a phenyl group, and a methanesulfonylacetamide moiety
Properties
IUPAC Name |
2-benzylsulfonyl-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c16-14(15-9-13-7-4-8-19-13)11-20(17,18)10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEECKYRZCSJNDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CS(=O)(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(OXOLAN-2-YL)METHYL]-2-PHENYLMETHANESULFONYLACETAMIDE typically involves multiple steps, starting with the preparation of the oxolane ring. One common method involves the reduction and dehydration/cyclization of commercially available 2-deoxy-D-ribose in an acidic aqueous solution . The resulting oxolane derivative is then subjected to further reactions to introduce the phenylmethanesulfonylacetamide group.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: N-[(OXOLAN-2-YL)METHYL]-2-PHENYLMETHANESULFONYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxolane ring or the phenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In organic synthesis, N-[(OXOLAN-2-YL)METHYL]-2-PHENYLMETHANESULFONYLACETAMIDE can be used as an intermediate for the preparation of more complex molecules
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features may enable it to interact with specific biological targets, leading to therapeutic effects.
Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it suitable for creating polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N-[(OXOLAN-2-YL)METHYL]-2-PHENYLMETHANESULFONYLACETAMIDE involves its interaction with specific molecular targets. The oxolane ring and phenyl group can facilitate binding to enzymes or receptors, leading to modulation of biological pathways. The methanesulfonylacetamide moiety may also play a role in enhancing the compound’s stability and bioavailability.
Comparison with Similar Compounds
N-[(OXOLAN-2-YL)METHYL]CYCLOPENTANAMINE: This compound features a cyclopentane ring instead of a phenyl group.
N-[(OXOLAN-2-YL)METHYL]-2-PHENOXYBUTANAMIDE: This compound has a phenoxybutanamide group instead of a methanesulfonylacetamide group.
Uniqueness: N-[(OXOLAN-2-YL)METHYL]-2-PHENYLMETHANESULFONYLACETAMIDE is unique due to its combination of an oxolane ring, phenyl group, and methanesulfonylacetamide moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
